molecular formula C18H21NO3 B8785558 Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate

Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate

Cat. No.: B8785558
M. Wt: 299.4 g/mol
InChI Key: LEAUHTMORLZYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[(2-hydroxy-1,2-diphenylethyl)amino]-, ethyl ester typically involves the reaction of acetic acid with 2-[(2-hydroxy-1,2-diphenylethyl)amino] ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-[(2-hydroxy-1,2-diphenylethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-phenylethyl ester: This compound has a similar ester structure but lacks the hydroxy and amino groups present in acetic acid, 2-[(2-hydroxy-1,2-diphenylethyl)amino]-, ethyl ester.

    Acetic acid, hydroxy-, ethyl ester: This compound has a simpler structure with only a hydroxy group and lacks the diphenylethyl and amino groups.

Uniqueness

Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate is unique due to its complex structure, which includes both hydroxy and amino groups attached to a diphenylethyl moiety.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

ethyl 2-[(2-hydroxy-1,2-diphenylethyl)amino]acetate

InChI

InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3

InChI Key

LEAUHTMORLZYBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of trans-stilbene oxide (6.48 g, 0.033 mol), and glycine ethyl ester (6.15 g, 0.0598 mol) was heated at 120° for 22 hours. The mixture was triturated with ether and filtered to remove some insoluble materials. The filtrate was concentrated to yield 6.83 g (69.1%) of oil which solidified into a waxy solid upon cooling. The compound was purified and characterized as the hydrochloride salt, mp 185°-187° C. (absolute ethanolisopropyl ether) [reported mp 167°, Can. J. Chem. 45, 2865 (1967)].
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Yield
69.1%

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